An In-depth Technical Guide to (S)-piperidin-3-ol: Chemical Properties and Structure
An In-depth Technical Guide to (S)-piperidin-3-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-piperidin-3-ol, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid piperidine core, coupled with a stereodefined hydroxyl group, provides a versatile scaffold for the synthesis of complex molecules with specific biological activities. This guide offers a comprehensive overview of the chemical and structural properties of (S)-piperidin-3-ol, detailed experimental protocols, and an exploration of its relevance in biological signaling pathways.
Chemical Structure and Properties
(S)-piperidin-3-ol possesses a six-membered saturated heterocycle containing a nitrogen atom, with a hydroxyl group at the chiral center on the third carbon atom.
Structure
Caption: Chemical structure of (S)-piperidin-3-ol.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-piperidin-3-ol is presented in the table below. It is important to note that experimental data for the free base is limited, and some values are for the hydrochloride salt or are predicted.
| Property | Value | Source |
| IUPAC Name | (3S)-piperidin-3-ol | |
| CAS Number | 24211-55-0 | |
| Molecular Formula | C₅H₁₁NO | |
| Molecular Weight | 101.15 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 195-200 °C (hydrochloride salt) | [1][2] |
| Boiling Point | 191.9 ± 23.0 °C (Predicted for R-enantiomer) | [3] |
| pKa | 14.91 ± 0.20 (Predicted for R-enantiomer) | [3] |
| LogP | -0.2693 | [4] |
| Solubility | Soluble in water and methanol. | [5][6] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and purification of (S)-piperidin-3-ol. Below are representative protocols adapted from the literature.
Enantioselective Synthesis from Pyridine
A common strategy for synthesizing chiral 3-substituted piperidines involves the asymmetric modification of a pyridine precursor.[7][8][9]
Caption: Workflow for the enantioselective synthesis of (S)-piperidin-3-ol.
Step 1: Partial Reduction of Pyridine to Phenyl Pyridine-1(2H)-carboxylate [10]
-
To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol) dropwise under a nitrogen atmosphere.
-
Maintain the reaction at -78 °C for 3 hours.
-
Quench the reaction with water (50 mL) and extract with diethyl ether (2 x 30 mL).
-
Wash the combined organic layers with 1N NaOH (2 x) and 1N HCl (2 x), then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by silica gel chromatography (acetone/hexane gradient) to yield phenyl pyridine-1(2H)-carboxylate.
Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction [10]
-
In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and a chiral ligand such as (S)-Segphos (7 mol%).
-
Add toluene (0.25 mL), tetrahydropyran (0.25 mL), water (0.25 mL), and aqueous cesium hydroxide (50 wt%, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the aryl boronic acid (3.0 equiv) and the dihydropyridine from Step 1 (1 equiv).
-
Stir the reaction mixture at 70 °C for 20 hours.
-
After cooling, dilute with diethyl ether and pass through a plug of silica gel.
-
Remove the solvent in vacuo to obtain the 3-substituted tetrahydropyridine.
Step 3: Reduction and Deprotection to (S)-piperidin-3-ol [7]
-
Subject the tetrahydropyridine derivative to hydrogenation using a palladium on carbon catalyst.
-
Follow with carbamate deprotection using aqueous potassium hydroxide in methanol to yield the final product.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude (S)-piperidin-3-ol in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified (S)-piperidin-3-ol.
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of (S)-piperidin-3-ol.
¹H NMR Spectroscopy
The proton NMR spectrum of (S)-piperidin-3-ol is expected to show characteristic signals for the piperidine ring protons and the hydroxyl proton. The chemical shifts will be influenced by the solvent used. In CDCl₃, the approximate chemical shifts are:
-
δ 3.60-3.80 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).
-
δ 2.50-3.20 (m, 4H): Protons on the carbons adjacent to the nitrogen atom (CH₂-N).
-
δ 1.40-2.00 (m, 4H): Remaining methylene protons on the piperidine ring.
-
Variable (br s, 2H): Protons of the amine (NH) and hydroxyl (OH) groups; the chemical shift is dependent on concentration and temperature.[11][12]
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the carbon framework. The expected approximate chemical shifts in CDCl₃ are:
-
δ 65-70: Carbon atom attached to the hydroxyl group (C3).
-
δ 45-55: Carbon atoms adjacent to the nitrogen atom (C2 and C6).
-
δ 20-35: Remaining carbon atoms in the piperidine ring (C4 and C5).[13][14][15][16]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present:
-
3200-3600 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group and N-H stretching of the secondary amine.
-
2850-2960 cm⁻¹: C-H stretching vibrations of the methylene groups.
-
1000-1260 cm⁻¹: C-O stretching vibration.
Biological Activity and Signaling Pathways
The piperidine scaffold is a privileged structure in medicinal chemistry, and derivatives of (S)-piperidin-3-ol have shown significant biological activity, particularly as ligands for sigma (σ) and serotonin (5-HT) receptors.[17]
Sigma Receptor Affinity
Piperidine-based derivatives have been developed as high-affinity ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[18][19] The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in various cellular functions, including calcium signaling and the modulation of other receptor systems.[20][21] Ligands targeting sigma receptors are being investigated for their therapeutic potential in neurological disorders and pain management.[22]
Serotonin Receptor Activity
Derivatives of 3-hydroxypiperidine have also been explored as ligands for serotonin receptors, such as the 5-HT₁D and 5-HT₂A subtypes.[23][24] The 5-HT₂A receptor, a G protein-coupled receptor, is a key target for antipsychotic and psychedelic drugs and is involved in modulating various neuronal processes.[25] The development of selective 5-HT receptor agonists and antagonists containing the (S)-piperidin-3-ol scaffold is an active area of research for the treatment of migraine and psychiatric disorders.[26]
Caption: Potential signaling interactions of (S)-piperidin-3-ol derivatives.
Conclusion
(S)-piperidin-3-ol is a chiral building block of significant interest to the pharmaceutical and chemical research communities. Its well-defined stereochemistry and versatile functionality make it an ideal starting material for the synthesis of a wide range of biologically active molecules. The information provided in this technical guide, from its fundamental chemical properties to its role in modulating key signaling pathways, underscores its importance in the ongoing development of novel therapeutics. Further research into the specific biological targets and mechanisms of action of (S)-piperidin-3-ol derivatives will continue to unlock their full therapeutic potential.
References
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. hmdb.ca [hmdb.ca]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 15. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. iris.unict.it [iris.unict.it]
- 23. 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 3-[3-(Piperidin-1-yl)propyl]indoles as highly selective h5-HT(1D) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 26. Synthesis and serotonergic activity of 3-[2-(pyrrolidin-1-yl)ethyl]indoles: potent agonists for the h5-HT1D receptor with high selectivity over the h5-HT1B receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
